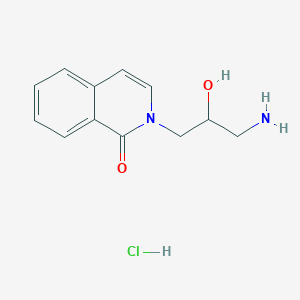

2-(3-氨基-2-羟基丙基)-1,2-二氢异喹啉-1-酮盐酸盐

描述

The compound “2-(3-Amino-2-hydroxypropyl)-1,2-dihydroisoquinolin-1-one hydrochloride” is a chemical compound with the CAS Number: 289050-73-3 . It has a molecular weight of 256.69 .

Synthesis Analysis

A novel route has been found for the synthesis of pyrimido[5’,4’:4,5]pyrrolo[2,1-c][1,4]oxazines. They are promising reagents for the preparation of pyrrolo[2,3-d]pyrimidine-6-carboxylic acid amides which contain a 3-amino-2-hydroxypropyl substituent in position 7 of the heterocyclic ring .Physical and Chemical Properties Analysis

The compound is a powder at room temperature . Other physical and chemical properties such as its Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, and Exact Mass can be inferred from related compounds .科学研究应用

化学选择性叔丁氧羰基化试剂1-叔丁氧基-2-叔丁氧羰基-1,2-二氢异喹啉 (BBDI) 被用作芳香族和脂肪族胺盐酸盐和酚的化学选择性叔丁氧羰基化试剂,无需碱。这些反应以其高产率和温和条件而著称,突出了 BBDI 在化学合成中的特异性和效率 (Ouchi 等人,2002)。

合成中的协同催化Rh(2)(OAc)(4)-AgOTf 协同催化涉及 2-炔基芳基亚胺、重氮化合物和水或醇的串联环化/三组分反应。该过程有效地产生了带有 α-羟基-β-氨基羧酸骨架的 1,2-二氢异喹啉,表明其在合成复杂有机结构中的效用 (Guo 等人,2010)。

咪唑并异喹啉的合成2-氨基吡啶和 1-氨基异喹啉用于合成咪唑并[1,2-a]吡啶和咪唑并[2,1-a]异喹啉。这些化合物通过与芳基醛反应形成,以良好的产率得到相应的异喹啉衍生物,表明异喹啉在化学合成中的多功能性 (Katritzky 等人,2000)。

异喹啉衍生物的合成使用路易斯酸和有机催化剂共催化的多组分反应合成各种 1,2-二氢异喹啉化合物。该方法涉及 2-(1-炔基)苯甲醛、胺和酮或吲哚作为亲核试剂,表明异喹啉化合物在多组分合成过程中的适应性 (Markina 等人,2011)。

安全和危害

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用机制

Target of Action

The primary targets of 2-(3-Amino-2-hydroxypropyl)-1,2-dihydroisoquinolin-1-one hydrochloride are viral DNA polymerases . These enzymes play a crucial role in the replication of viral DNA, making them a key target for antiviral drugs .

Mode of Action

The compound interacts with its targets by inhibiting the function of viral DNA polymerases . This inhibition is primarily due to the hydroxyl group of the compound, which is situated near the pyrrole ring nitrogen atom . This interaction results in the prevention of viral DNA replication, thereby inhibiting the proliferation of the virus .

Biochemical Pathways

The compound affects the biochemical pathway of viral DNA replication. By inhibiting viral DNA polymerases, it disrupts the replication process, preventing the virus from multiplying and spreading . The downstream effects of this disruption include a decrease in viral load and potentially the alleviation of symptoms associated with the viral infection .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of viral DNA replication. This results in a decrease in viral load within the host organism, potentially leading to the alleviation of symptoms associated with the viral infection .

生化分析

Biochemical Properties

2-(3-Amino-2-hydroxypropyl)-1,2-dihydroisoquinolin-1-one hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain nucleoside analogs, which are crucial in antiviral and anticancer therapies . The nature of these interactions often involves inhibition of viral reverse transcriptases and mammalian DNA polymerases, thereby affecting nucleotide biosynthesis and DNA replication.

Cellular Effects

The effects of 2-(3-Amino-2-hydroxypropyl)-1,2-dihydroisoquinolin-1-one hydrochloride on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit viral DNA polymerases, which can lead to the suppression of viral replication . Additionally, its interaction with cellular enzymes can result in altered gene expression and metabolic flux.

Molecular Mechanism

At the molecular level, 2-(3-Amino-2-hydroxypropyl)-1,2-dihydroisoquinolin-1-one hydrochloride exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, it has been shown to bind to the ADP/ATP-binding pocket of Hsp90, a heat shock protein, thereby inhibiting its function . This inhibition can lead to the degradation of proteins that are mutated or overexpressed in tumor cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-Amino-2-hydroxypropyl)-1,2-dihydroisoquinolin-1-one hydrochloride change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to reduced efficacy over time . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular processes.

Dosage Effects in Animal Models

The effects of 2-(3-Amino-2-hydroxypropyl)-1,2-dihydroisoquinolin-1-one hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed . Threshold effects have been noted, where a certain dosage is required to achieve the desired biochemical or cellular response.

Metabolic Pathways

2-(3-Amino-2-hydroxypropyl)-1,2-dihydroisoquinolin-1-one hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of 2-(3-Amino-2-hydroxypropyl)-1,2-dihydroisoquinolin-1-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The efficiency of transport and distribution can impact the compound’s overall efficacy and safety.

Subcellular Localization

The subcellular localization of 2-(3-Amino-2-hydroxypropyl)-1,2-dihydroisoquinolin-1-one hydrochloride is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic use.

属性

IUPAC Name |

2-(3-amino-2-hydroxypropyl)isoquinolin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c13-7-10(15)8-14-6-5-9-3-1-2-4-11(9)12(14)16;/h1-6,10,15H,7-8,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFNLYFLMUJKAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN(C2=O)CC(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine](/img/structure/B1384030.png)

![2-Amino-1-[4-(2-fluoroethoxy)phenyl]ethan-1-one hydrochloride](/img/structure/B1384032.png)

![2-Bromo-5-octylthieno[3,2-b]thiophene](/img/structure/B1384034.png)

![7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one](/img/structure/B1384037.png)

![6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl](/img/structure/B1384042.png)

![6-amino-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B1384044.png)

![1-[(Z)-(5-Chloro-2-hydroxyphenyl)methylideneamino]-3-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]urea](/img/structure/B1384046.png)